molecular formula C9H6BrF B8710736 7-bromo-5-fluoro-1H-indene

7-bromo-5-fluoro-1H-indene

Cat. No.: B8710736
M. Wt: 213.05 g/mol
InChI Key: AKDNYUBBSKHMDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of the Indene (B144670) Scaffold in Advanced Organic Chemistry

The 1H-indene framework, consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, is a privileged structure in organic synthesis. nih.gov Its prevalence is noted in the core of bioactive pharmaceuticals, functional materials, and various natural products. nih.gov The unique combination of aromatic and aliphatic characteristics within the indene structure imparts a versatile reactivity profile, making it a valuable building block for constructing complex molecular architectures. chemsrc.com Indene derivatives are also utilized as ligands in catalysis, particularly in olefin polymerization. nih.gov The rigid bicyclic nature of the indene scaffold can influence the conformational properties of resulting molecules, which is a critical factor in designing compounds with specific biological activities. smolecule.com

Role of Halogenation in Modulating Reactivity and Selectivity of 1H-Indenes

Halogenation, the introduction of one or more halogen atoms into a molecule, is a fundamental transformation in organic synthesis. In the context of 1H-indenes, halogen substituents like bromine and fluorine play a crucial role in modifying the electronic and steric properties of the molecule. These electron-withdrawing halogens can significantly influence the reactivity of the indene ring system, affecting its susceptibility to further chemical modifications such as substitution or coupling reactions. google.com

The strategic placement of halogens can direct the regioselectivity of subsequent reactions, a critical aspect in the synthesis of complex target molecules. google.com For instance, a bromine atom can serve as a versatile synthetic handle, enabling the introduction of various functional groups through well-established cross-coupling reactions. google.com Fluorine substitution is also of high interest, as it can enhance metabolic stability and binding affinity to biological targets in medicinal chemistry applications. google.com The combination of different halogens, as in a bromo-fluoro substituted indene, offers a nuanced approach to fine-tuning molecular properties.

Research Trajectories for 7-Bromo-5-Fluoro-1H-Indene within Contemporary Synthetic Chemistry

While direct research on this compound is not extensively documented, its chemical structure suggests several potential research avenues. A plausible synthetic route could involve the halogenation of an indene precursor. The synthesis of related dihalogenated indenes often employs electrophilic aromatic substitution. For instance, the synthesis of a related compound, 6-bromo-4-fluoro-2,3-dihydro-1H-indene, can be achieved through bromination followed by fluorination of the dihydroindene precursor. A similar multi-step synthesis starting from a suitable indanone, such as 7-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one, which is commercially available, could potentially yield the target compound through reduction and subsequent dehydration. sigmaaldrich.comsmolecule.com

Given the established utility of halogenated indenes, research on this compound would likely focus on its application as an intermediate in the synthesis of more complex molecules. The bromine at the 7-position and the fluorine at the 5-position would offer distinct reactive sites for further functionalization, allowing for the creation of a diverse library of derivatives for screening in medicinal chemistry or materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6BrF

Molecular Weight

213.05 g/mol

IUPAC Name

7-bromo-5-fluoro-1H-indene

InChI

InChI=1S/C9H6BrF/c10-9-5-7(11)4-6-2-1-3-8(6)9/h1-2,4-5H,3H2

InChI Key

AKDNYUBBSKHMDT-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C1C(=CC(=C2)F)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Bromo 5 Fluoro 1h Indene and Analogous Halogenated Indenes

Strategies for Regioselective Bromination of Fluorinated Indene (B144670) Precursors

The introduction of a bromine atom at a specific position on a fluorinated indene core is a key synthetic challenge. The directing effects of the existing fluorine atom and the electronic nature of the indene ring system influence the regiochemical outcome of bromination reactions. Both electrophilic and radical-mediated approaches have been developed to achieve the desired regioselectivity.

Electrophilic Bromination Approaches

Electrophilic aromatic substitution is a fundamental method for the bromination of aromatic compounds. In the context of fluorinated indenes, the fluorine atom, being an ortho-, para-director, and the electron-rich nature of the indene ring guide the incoming electrophile. The synthesis of aryl bromides through this method is significant as these products are valuable intermediates in organic synthesis.

Common electrophilic brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The reaction often requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the bromine molecule and enhance its electrophilicity. The choice of solvent and reaction temperature can also play a crucial role in controlling the regioselectivity of the bromination. For instance, the use of fluorinated alcohols as solvents has been shown to promote regioselective halogenation of arenes.

A general mechanism for electrophilic aromatic bromination involves the attack of the π-electrons of the aromatic ring on the electrophilic bromine species, forming a resonance-stabilized carbocation intermediate known as an arenium ion. Subsequent deprotonation by a weak base regenerates the aromaticity of the ring, yielding the brominated product. Computational studies have been employed to predict the positional selectivity in electrophilic aromatic brominations, providing insights that align well with experimental results.

Table 1: Comparison of Electrophilic Bromination Reagents

Reagent Catalyst/Conditions Key Features
Br₂ FeBr₃ Classic and effective, but hazardous.
NBS Silica gel, THF, or ionic liquids Milder and more selective than Br₂.
Tetraalkylammonium tribromides - Highly para-selective for phenols.
In situ generated Br₂ Cu(NO₃)₂/HBr/O₂/H₂O or LiBr/CAN Offers controlled generation of bromine.

Radical-Mediated Bromination Techniques

Free radical bromination provides an alternative pathway to introduce bromine atoms, particularly at allylic or benzylic positions. This method typically involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or a chemical initiator like AIBN.

The mechanism of radical bromination proceeds through a chain reaction involving initiation, propagation, and termination steps. In the initiation step, a small amount of bromine radical is generated. During propagation, the bromine radical abstracts a hydrogen atom from the substrate to form a resonance-stabilized radical intermediate, which then reacts with a bromine source (like Br₂ generated in situ from NBS) to yield the brominated product and another bromine radical to continue the chain.

Radical bromination is highly selective for the weakest C-H bond, which is often the one that leads to the most stable radical intermediate. For indene systems, this typically corresponds to the benzylic positions. The selectivity of radical bromination is significantly higher than that of chlorination. The reaction conditions, including the concentration of the radical species, are crucial to favor radical substitution over electrophilic addition to any double bonds present in the molecule.

Methodologies for Stereoselective Fluorination of Brominated Indene Precursors

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. Stereoselective fluorination of brominated indene precursors to introduce a C-F bond with a defined spatial orientation is a challenging yet highly valuable transformation.

Gold-Catalyzed C-F Bond Formation Strategies

Gold catalysis has emerged as a powerful tool in modern organic synthesis, enabling a variety of transformations, including the formation of C-F bonds. Gold catalysts, known for their mild Lewis acidity and ability to activate alkynes and allenes, can facilitate fluorination reactions under gentle conditions.

One approach involves the gold-catalyzed tandem reaction of allene (B1206475) esters with an electrophilic fluorinating agent, such as Selectfluor, in the presence of water to synthesize fluorinated indene derivatives. Gold catalysts can also promote the intramolecular hydroalkylation of ynamides to produce polysubstituted indenes. Furthermore, gold-catalyzed cascade reactions involving C-H functionalization and cyclization of electron-rich aromatics with o-alkynylaryl α-diazoesters provide another route to functionalized indene scaffolds.

The mechanism of these reactions often involves the formation of highly electrophilic intermediates, which then undergo nucleophilic attack by a fluoride (B91410) source or participate in cascade sequences leading to the desired fluorinated products. The choice of the gold catalyst and reaction conditions is critical for achieving high efficiency and selectivity.

Utilization of Fluorinating Reagents in Tandem Reactions

Tandem reactions, which combine multiple synthetic steps into a single operation, offer an efficient and atom-economical approach to complex molecules. The use of fluorinating reagents in tandem sequences allows for the direct construction of fluorinated carbocycles and heterocycles.

A variety of fluorinating agents are available, each with its own reactivity profile. Electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor are commonly used. These reagents can be employed in tandem with other transformations, such as desulfonation, to achieve chemo-, regio-, and stereoselective synthesis of monofluoroalkenes. Sulfur-based fluorinating agents, such as DAST (diethylaminosulfur trifluoride), can convert alcohols to alkyl fluorides.

Tandem reactions involving the fluorination of chiral enamides have been developed to produce α-fluoro-imides with high stereoselectivity. Similarly, iodine(I)/iodine(III) catalysis can be used for the regioselective fluorination of allenes to produce propargylic fluorides. These methods often proceed under mild conditions and tolerate a range of functional groups.

Table 2: Common Fluorinating Reagents and Their Applications

Reagent Type Typical Application
Selectfluor Electrophilic Fluorination of alkenes, allenes, and enamides.
N-Fluorobenzenesulfonimide (NFSI) Electrophilic Fluorination of triflones and enamides.
Diethylaminosulfur trifluoride (DAST) Nucleophilic (deoxyfluorination) Conversion of alcohols to alkyl fluorides.
HF-Pyridine Nucleophilic Source of fluoride in catalyzed fluoroamination of alkenes.

Convergent Synthesis via Cyclization and Annulation Reactions

Convergent synthesis strategies, where different fragments of a target molecule are synthesized separately and then joined together, are highly efficient for building complex molecular architectures like halogenated indenes. Cyclization and annulation reactions are key transformations in such approaches.

Various catalytic systems have been developed to promote the cyclization of precursors to form the indene core. For example, rhodium(I) catalysts can mediate the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to yield indene derivatives. Iron(III) chloride can catalyze the reaction of N-benzylic sulfonamides with internal alkynes to afford functionalized indenes with high regioselectivity. Ruthenium-catalyzed ring-closing metathesis of substituted phenols is another powerful method for constructing the indene skeleton.

Annulation reactions, which involve the formation of a new ring onto an existing one, are also valuable. The "TMS-cyclopentene annulation" utilizes the reaction of (trimethylsilyl)allenes with electron-deficient alkenes in the presence of titanium tetrachloride to construct a cyclopentene (B43876) ring. Electrophilic cyclization protocols have also been developed for the synthesis of various heterocyclic systems, which can be precursors to or analogues of indene derivatives. These methods often offer high levels of control over the stereochemistry and substitution pattern of the final product.

Zirconocene-Mediated Intermolecular Coupling and Hydrolysis

A robust one-pot method for synthesizing multiply substituted indene derivatives involves the zirconocene-mediated intermolecular coupling of aromatic ketones and alkynes, followed by hydrolysis. scispace.com This approach provides a convergent and efficient route to complex indene structures from readily available starting materials.

The reaction is initiated by the reduction of Cp2ZrCl2 with n-BuLi to generate the highly reactive "Cp2Zr" species. This zirconocene (B1252598) equivalent then mediates the coupling of an aromatic ketone and an alkyne to form a five-membered zirconacyclooxene intermediate. Subsequent hydrolysis of this intermediate yields the corresponding 1,1-disubstituted indene derivative. The process is highly modular, allowing for a wide range of substituents on both the aromatic ketone and the alkyne, thus enabling the synthesis of a diverse library of indene compounds. scispace.com

Starting Material 1Starting Material 2ReagentsProductRef.
Aromatic KetoneAlkyne1. Cp2ZrCl2, n-BuLi1,1-Disubstituted Indene scispace.com
BenzophenoneDiphenylacetylene2. H2O1,1,2,3-Tetraphenyl-1H-indene scispace.com

Palladium-Catalyzed Tandem Annulation and Cross-Coupling Methods

Palladium catalysis offers a powerful toolkit for the synthesis of functionalized indenes through tandem or cascade reactions, which allow for the formation of multiple C-C bonds in a single operation. These methods are characterized by their high efficiency and functional group tolerance.

One such strategy involves a tandem Suzuki-Miyaura coupling and intramolecular Heck reaction. This process starts with a 1-(2,2-dibromovinyl)-2-alkenylbenzene, which first undergoes a Suzuki-Miyaura coupling with an arylboronic acid to replace one of the bromine atoms. The resulting intermediate then undergoes an intramolecular Heck reaction, where the palladium catalyst facilitates the formation of the five-membered ring, yielding a functionalized 1-methylene-1H-indene. nih.gov

Another approach is the palladium-catalyzed autotandem reaction between o-bromophenyl-β-bromostyrenes and N-tosylhydrazones. This cascade process involves the formation of two new C-C bonds on the same carbon atom through a cross-coupling of the N-tosylhydrazone with the alkenyl bromide, followed by an intramolecular Heck reaction to construct the indene ring, resulting in 1,1-disubstituted 1H-indenes. acs.org Furthermore, palladium-catalyzed tandem fluorination and cyclization of enynes have been developed, which can lead to the formation of fluorinated heterocyclic compounds, a strategy that can be adapted for the synthesis of fluoro-substituted indenes. acs.org

Starting MaterialsCatalyst/ReagentsKey StepsProduct TypeRef.
1-(2,2-Dibromovinyl)-2-alkenylbenzene, Arylboronic acidPd Catalyst, BaseSuzuki-Miyaura Coupling, Intramolecular Heck Reaction1-Methylene-1H-indene nih.gov
o-Bromophenyl-β-bromostyrene, N-TosylhydrazonePd Catalyst, BaseCross-Coupling, Intramolecular Heck Reaction1,1-Disubstituted 1H-indene acs.org
EnynePd Catalyst, Fluorinating AgentFluoropalladation, CyclizationFluorinated Lactam (analogous) acs.org

Gold-Catalyzed Cyclization of Non-Conjugated Haloacetylenes

Gold catalysts have emerged as exceptionally effective for the cyclization of various unsaturated systems due to their strong π-Lewis acidity. A notable application is the cyclization of non-conjugated haloacetylenes to produce halogenated indene derivatives. This method is advantageous as it directly incorporates a halogen atom into the product, which can be used for further synthetic transformations. nih.gov

The reaction mechanism is believed to involve the activation of the alkyne by the gold(I) catalyst, which facilitates an intramolecular hydroarylation. In the case of ynamides, this can be followed by a bohrium.comnih.gov-hydride shift and subsequent cyclization. The resulting vinyl-gold species can then undergo protodeauration to yield the indene product. The presence of a halogen on the acetylene (B1199291) does not impede the cyclization and is retained in the final product, providing a direct route to haloindenes. nih.govacs.org

Substrate TypeCatalystKey Mechanistic StepsProduct TypeRef.
YnamideNHC-Au ComplexKeteniminium formation, bohrium.comnih.gov-Hydride Shift, CyclizationPolysubstituted Indene nih.govacs.org
o-Alkylphenol with HaloalkyneSIPrAuCl, NaBARFAlkyne activation, Hydroarylation, Proton TransferVinyl Benzofuran (analogous) nih.gov
Arylalkyne with Cyclic Acetal (B89532)Gold(I) ComplexAlkyne activation, Hydride migration, CyclizationIndenone Derivative nih.gov

C-H Activation Pathways for Functionalized Indene Ring Construction

Direct C-H activation has become a cornerstone of modern synthetic chemistry, offering an atom-economical way to construct complex molecules without the need for pre-functionalized starting materials. Rhodium catalysts, in particular, have been extensively used for the chelation-assisted C-H functionalization of arenes to build indene and related frameworks. nih.gov

In a typical rhodium(III)-catalyzed reaction, an aromatic ketone or a related derivative with a directing group coordinates to the metal center. This is followed by the directed C-H activation of an ortho C-H bond to form a rhodacycle intermediate. This intermediate can then react with an alkyne or alkene, leading to migratory insertion and subsequent reductive elimination or other cyclization pathways to afford the indene product. acs.org These cascade reactions can involve multiple bond-forming events in a single pot, such as a conjugate addition followed by an intramolecular aldol (B89426) condensation, to build the indene skeleton efficiently. researchgate.net The use of a directing group is often crucial for achieving high regioselectivity. pkusz.edu.cn

Catalyst SystemSubstratesKey Mechanistic StepsProduct TypeRef.
Rh(III) CatalystAromatic Ketone, α,β-Unsaturated KetoneC-H Activation, Conjugate Addition, Aldol CondensationIndene Derivative acs.org
Rh(III) CatalystBenzimidate, AlkeneC-H Alkenylation, Intramolecular CyclizationFunctionalized Indenone bohrium.com
Rh(I) CatalystAryl Ketimine, Tethered OlefinC-H Activation, AnnulationIndane Derivative nih.gov

Halo-Nazarov Cyclization and Divergent Reactivity

The Nazarov cyclization, a 4π-conrotatory electrocyclization of divinyl ketones, is a classic method for the synthesis of cyclopentenones. The halo-Nazarov variant provides a powerful strategy for the synthesis of haloindenes. This reaction typically proceeds through a 3-halopentadienyl cationic intermediate, which undergoes electrocyclization to form a cyclopentenyl cation that is then trapped to give the final product. nih.govorganic-chemistry.org

A particularly elegant approach combines a halo-Prins cyclization with an aryl halo-Nazarov cyclization. This cascade strategy uses readily available starting materials and inexpensive reagents to generate functionalized haloindenes under mild conditions. nih.gov The reaction is initiated by the formation of an oxocarbenium ion from an enyne and a carbonyl compound, which undergoes a halo-Prins cyclization. The resulting intermediate is then ionized to form a 3-halopentadienyl cation, which undergoes the key halo-Nazarov cyclization. This methodology has also been extended to nitrogen-interrupted halo-Prins/halo-Nazarov cascades for the synthesis of indolines, demonstrating its versatility. nih.govrsc.org

Reaction CascadeKey IntermediateKey TransformationProductRef.
Halo-Prins/Aryl Halo-Nazarov3-Halopentadienyl Cation4π Conrotatory ElectrocyclizationFunctionalized Haloindene nih.gov
Nitrogen-interrupted Halo-Prins/Halo-Nazarov3-Halopentadienyl Cation4π Conrotatory ElectrocyclizationCyclopenta[b]indoline nih.govrsc.org
Alkynyl aza-Prins/Oxidative Halo-NazarovPentadienyl CationHalo-Nazarov CyclizationSpirocyclic Isoindolone researchgate.net

Prins Cyclization, Ring-Opening, and Friedel-Crafts Cascades

The Prins reaction, involving the acid-catalyzed reaction of an alkene with a carbonyl compound, can be ingeniously incorporated into cascade sequences to construct complex polycyclic systems, including the indene framework. nih.gov These cascades often involve the formation of a carbocation intermediate that can be trapped intramolecularly by an aromatic ring via a Friedel-Crafts-type reaction. nih.govbeilstein-archives.org

A typical cascade might begin with an intramolecular Prins reaction of a substrate containing both an alkene and a carbonyl or acetal group. This generates a carbocation which is then strategically positioned to undergo a Friedel-Crafts alkylation with a tethered aromatic ring, thereby forming the five-membered ring of the indene system. Alkynyl Prins cyclization cascades have also been developed, where an alkyne participates in the initial coupling, leading to vinyl cation intermediates that can be trapped by arenes to form various fused ring systems, including those related to indenes. rsc.org

Cascade TypeKey IntermediateKey Bond FormationsProduct TypeRef.
Prins/Friedel-CraftsBenzyl Carbenium IonC-C (Prins), C-C (Friedel-Crafts)4-Aryltetralin-2-ol nih.govbeilstein-archives.org
Alkynyl-Prins/Friedel-CraftsVinyl CationC-C (Prins), C-C (Friedel-Crafts)Benzo[f]isochromene rsc.org
Prins/Friedel-Crafts (Indole)CarbocationC-C (Prins), C-C (Friedel-Crafts)Polycyclic Indole Framework researchgate.net

Intramolecular Hydroaryloxylation and Hydroamination

Intramolecular hydroaryloxylation and hydroamination reactions represent atom-economical methods for the synthesis of heterocyclic compounds through the addition of O-H or N-H bonds across a C-C multiple bond. These methods can be adapted for the synthesis of indene and its derivatives.

Enantioselective intramolecular hydroamination of alkenes, allenes, and alkynes has been achieved using various transition metal catalysts, including gold and palladium complexes. nih.govelsevierpure.com The general mechanism involves coordination of the catalyst to the unsaturated bond, followed by nucleophilic attack of the tethered amine and subsequent protonolysis to release the cyclized product and regenerate the catalyst. While often used for the synthesis of N-heterocycles like pyrrolidines and piperidines, this strategy can be applied to substrates designed to form the indane or indene skeleton.

Similarly, intramolecular hydroarylation of alkenes via directed C-H bond activation provides a route to carbocycles. This reaction can be catalyzed by transition metals and allows for the enantioselective formation of cyclic products. The substrate typically contains a directing group that facilitates the activation of an aromatic C-H bond, which then adds across a tethered alkene. scispace.com

Reaction TypeCatalyst TypeSubstrate FeaturesProduct TypeRef.
Intramolecular HydroaminationGold(I) or Palladium(II)Allene or Alkyne with tethered amineVinyl Pyrrolidine/Piperidine (analogous) nih.govelsevierpure.com
Intramolecular HydroarylationTransition MetalArene with directing group and tethered alkeneCarbocycle (e.g., indane) scispace.com

Derivatization of Pre-functionalized Indenes

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the synthesis of fluoroindene derivatives, this reaction is typically employed to couple an aryl or vinyl halide with an organoboron species. For a substrate like 7-bromo-5-fluoro-1H-indene, the bromo-substituent serves as the reactive handle for the coupling, given the significantly higher reactivity of the C-Br bond compared to the C-F bond in palladium-catalyzed cycles.

The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with a boronic acid or its ester derivative, and concludes with reductive elimination to yield the coupled product and regenerate the catalyst. A base is required to activate the organoboron reagent, facilitating the transmetalation step.

Detailed research on analogous systems, such as the coupling of fluorinated bromo-benzenes, provides insight into effective reaction conditions. Various palladium sources, phosphine (B1218219) ligands, bases, and solvent systems have been optimized to achieve high yields in the synthesis of fluorinated biaryl compounds, which are directly applicable to the derivatization of this compound. The choice of ligand is critical, with bulky, electron-rich phosphines often promoting higher catalytic activity.

Table 1: Representative Conditions for Suzuki Coupling of Aryl Bromides.
Catalyst SystemBoron ReagentBaseSolventTypical Yield
Pd(OAc)2 / PCy3Arylboronic AcidK3PO4Toluene/H2OHigh
Pd2(dba)3 / P(t-Bu)3Arylboronic AcidK2CO3DioxaneVery High
Pd(PPh3)4Arylboronic EsterNa2CO3DMF/H2OGood to High
Graphene-supported Pd Nanoparticles4-Fluorophenylboronic acidK2CO3Ethanol/H2OExcellent harvard.edu

The synthesis of an indene from a saturated indane precursor can be accomplished via an elimination reaction. Dehydrohalogenation, specifically, involves the removal of a hydrogen atom and a halogen from adjacent carbons to form a double bond. This process is a foundational method for olefin synthesis. In the context of haloindane systems, a precursor such as a bromo-substituted 2,3-dihydro-1H-indene (indane) can be converted to the corresponding indene.

This transformation is typically achieved through a base-mediated E2 (elimination, bimolecular) mechanism. The reaction requires a strong, non-nucleophilic base to abstract a proton from the carbon adjacent (β-position) to the carbon bearing the halogen. The success of the E2 reaction is highly dependent on the stereochemical arrangement of the departing hydrogen and halogen, which must be in an anti-periplanar conformation for optimal orbital overlap in the transition state. chemistrysteps.com

For a hypothetical precursor like 2,7-dibromo-5-fluoroindane, a strong base would selectively remove the hydrogen at the C1 position and the bromine at the C2 position to generate the C1-C2 double bond characteristic of the indene ring system. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. libretexts.org The use of a sterically hindered base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product), although this is less relevant for the formation of the endocyclic indene double bond. libretexts.org

Table 2: Conditions and Considerations for Dehydrohalogenation.
BaseSolventMechanismKey Requirement
Potassium tert-butoxide (t-BuOK)THF, DMSOE2Strong, sterically hindered base
Sodium ethoxide (NaOEt)EthanolE2Strong, unhindered base
1,8-Diazabicycloundec-7-ene (DBU)Toluene, CH3CNE2Strong, non-nucleophilic bicyclic amidine

Functional group interconversion (FGI) is a crucial strategy that involves converting one functional group into another without altering the core carbon skeleton. For halogenated indene frameworks like this compound, FGI allows for the late-stage modification of the molecule, providing access to a wide array of derivatives. The differential reactivity of the aryl bromide and aryl fluoride substituents allows for selective transformations.

The C-Br bond at the 7-position is the most versatile site for FGI. It can participate in a variety of cross-coupling reactions beyond Suzuki, including:

Buchwald-Hartwig Amination: A palladium-catalyzed reaction to form C-N bonds, converting the aryl bromide into an amine, aniline, or related nitrogen-containing group.

Sonogashira Coupling: A coupling reaction with a terminal alkyne to form an aryl-alkyne, catalyzed by palladium and copper.

Cyanation: The introduction of a nitrile group (-CN) via reaction with a cyanide source, often catalyzed by palladium or copper.

Stille Coupling: A palladium-catalyzed coupling with an organostannane reagent.

Beyond cross-coupling, the bromide can be converted into an organometallic reagent (e.g., via lithium-halogen exchange) which can then react with various electrophiles. In contrast, the C-F bond is significantly more stable and generally unreactive under these conditions, ensuring high chemoselectivity for reactions at the C-Br position.

The double bond within the five-membered ring is another site for FGI. It can undergo reactions such as catalytic hydrogenation to produce the corresponding saturated indane, or epoxidation followed by ring-opening to introduce vicinal difunctionality.

Table 3: Selected Functional Group Interconversions for an Aryl Bromide.
Target Functional GroupReaction TypeTypical Reagents
Aryl-ArylSuzuki CouplingAr-B(OH)2, Pd catalyst, Base
Amine (-NR2)Buchwald-Hartwig AminationHNR2, Pd catalyst, Base
Alkyne (-C≡CR)Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, Base
Nitrile (-CN)CyanationZn(CN)2 or CuCN, Pd catalyst
Aryl-SnR3Stille CouplingR3Sn-SnR3, Pd catalyst

Elucidation of Reaction Mechanisms and Transformational Pathways of Bromofluoroindene Systems

Mechanistic Investigations of Bromination and Fluorination Processes

The synthesis of bromofluoroindenes involves carefully controlled halogenation reactions, the mechanisms of which can be categorized into electrophilic, radical, and organometallic pathways.

Electrophilic Aromatic Substitution (EAS) is a primary pathway for introducing halogen substituents onto the aromatic ring of an indene (B144670) precursor. msu.edu The mechanism is a two-step process. masterorganicchemistry.com

Formation of the Electrophile : For bromination, a Lewis acid catalyst like iron(III) bromide (FeBr₃) polarizes the Br-Br bond, creating a potent electrophilic bromine species. lumenlearning.compressbooks.pub

Nucleophilic Attack and Formation of a Carbocation Intermediate : The π-electron system of the benzene (B151609) ring acts as a nucleophile, attacking the electrophile. masterorganicchemistry.com This initial, slow step disrupts the aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. msu.edupressbooks.pub

Deprotonation and Restoration of Aromaticity : In the final, fast step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the stable aromatic system and yielding the substituted product. msu.edumasterorganicchemistry.com

The reaction's regioselectivity on a pre-existing fluoro-indene or bromo-indene is governed by the directing effects of the existing substituents. Both fluorine and bromine are ortho-, para-directing groups, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves.

Table 1: General Mechanism of Electrophilic Aromatic Bromination

StepDescriptionKey Intermediates
1 Activation of bromine with a Lewis acid catalyst (e.g., FeBr₃).Br-Br-FeBr₃ complex
2 Nucleophilic attack by the aromatic ring on the electrophilic bromine.Resonance-stabilized arenium ion (sigma complex)
3 Deprotonation by a weak base (e.g., FeBr₄⁻) to restore aromaticity.Final substituted aromatic product

Radical reactions offer an alternative pathway for halogenation, particularly at the allylic position of the indene's five-membered ring or on the aromatic ring under specific high-energy conditions (e.g., UV light). byjus.com The free-radical chain mechanism consists of three distinct stages. libretexts.org

Initiation : The process begins with the homolytic cleavage of a halogen molecule (e.g., Br₂) into two halogen radicals (2 Br•), typically initiated by heat or UV light. byjus.comlibretexts.org

Propagation : A halogen radical abstracts a hydrogen atom from the indene core, forming a hydrogen halide and an indene radical. This radical then reacts with another halogen molecule to form the halogenated indene product and a new halogen radical, which continues the chain reaction. libretexts.orgmasterorganicchemistry.com The stability of the intermediate radical dictates the regioselectivity; for instance, abstraction of a hydrogen from the C1 position of the indene ring would generate a resonance-stabilized allylic radical.

Termination : The reaction ceases when radicals combine with each other. This can involve the coupling of two halogen radicals, an indene radical with a halogen radical, or two indene radicals. byjus.comlibretexts.org

The reactivity and selectivity in radical halogenations are highly dependent on the halogen used. Bromination is typically more selective than chlorination, while fluorination is often explosive and non-selective. libretexts.org

The synthesis of specifically substituted isomers like 7-bromo-5-fluoro-1H-indene often relies on organometallic catalysis to achieve high regioselectivity. Transition metal-catalyzed cross-coupling reactions are instrumental in forming C-Br and C-F bonds. For example, a borylated or stannylated fluoroindene precursor could undergo a palladium-catalyzed cross-coupling reaction with a bromine source to install the bromine atom at the 7-position.

A general palladium-catalyzed cycle involves:

Oxidative Addition : The low-valent palladium catalyst inserts into the C-X bond (where X could be a triflate or another leaving group on the indene precursor) or a metal-halogen bond.

Transmetalation : A transfer of an organic group (the indene moiety) from another organometallic reagent (e.g., organoboron) to the palladium center occurs.

Reductive Elimination : The two organic fragments (e.g., the indene and the halogen) couple and are eliminated from the palladium center, forming the final product and regenerating the active catalyst.

This approach provides precise control over the placement of substituents, which is difficult to achieve with traditional electrophilic or radical methods.

Reactivity Profiles of Bromine and Fluorine Substituents on the Indene Core

The C-Br and C-F bonds on the this compound scaffold serve as synthetic handles for further molecular elaboration. Their reactivity is markedly different, enabling selective transformations.

Aryl halides are generally unreactive towards nucleophilic substitution. However, under forcing conditions or if the ring is activated by potent electron-withdrawing groups, substitution can occur. In the context of this compound, displacing the bromide or fluoride (B91410) via a nucleophilic aromatic substitution (SₙAr) mechanism is challenging. The SₙAr addition-elimination mechanism requires the formation of a stabilized carbanionic intermediate (a Meisenheimer complex), which is not favored in this system without additional activating groups.

Alternatively, under very strong basic conditions (e.g., sodium amide), an elimination-addition mechanism via a highly reactive benzyne-type intermediate could be possible. In such reactions, the relative leaving group ability is often F > Br > Cl > I. However, for most synthetic applications, the C-Br and C-F bonds are more effectively functionalized via metal-catalyzed pathways.

Transition metal-catalyzed cross-coupling reactions are the most powerful tools for modifying the this compound core. These reactions exploit the differential reactivity of the carbon-halogen bonds. acs.org

C-Br Bond Activation : The C-Br bond is significantly more reactive than the C-F bond in standard palladium-catalyzed cross-coupling reactions like Suzuki, Heck, Stille, or Sonogashira couplings. The oxidative addition of a Pd(0) catalyst into the C-Br bond is a relatively low-energy, facile process. This allows for the selective replacement of the bromine atom with a wide variety of carbon-based or heteroatom-based nucleophiles, leaving the C-F bond intact.

C-F Bond Activation : The carbon-fluorine bond is the strongest single bond to carbon, making its activation a formidable challenge in catalysis. nih.gov Standard cross-coupling conditions that readily cleave C-Br bonds leave C-F bonds untouched. However, recent advancements have led to the development of specialized catalyst systems, often employing nickel or palladium with tailored electron-rich ligands, that can activate C-F bonds. nih.govnih.gov These reactions often require higher temperatures and more reactive coupling partners. Photocatalysis is also an emerging strategy for reducing C-F bonds to generate carbon-centered radicals that can participate in coupling reactions. nih.gov This differential reactivity allows for sequential functionalization, first at the C-Br position and subsequently at the more robust C-F site.

Table 2: Comparison of C-Br and C-F Bond Activation in Cross-Coupling

FeatureC-Br ActivationC-F Activation
Bond Energy Lower (~280 kJ/mol)Higher (~485 kJ/mol)
Reactivity HighVery Low
Typical Catalysts Palladium, Nickel, CopperSpecialized Nickel or Palladium systems, often with electron-rich ligands
Reaction Conditions Mild to moderate temperaturesOften requires high temperatures, strong bases, or photocatalysis nih.gov
Synthetic Utility Widely used for diverse bond formations (C-C, C-N, C-O).A specialized transformation for late-stage functionalization; an active area of research. nih.govnih.gov

Influence of Stereochemistry on Reaction Outcomes and Product Distribution

The stereochemical outcome of reactions involving this compound can be significantly influenced by the existing stereochemistry of the molecule (if any) and the electronic and steric effects of the bromo and fluoro substituents. nih.govmasterorganicchemistry.comresearchgate.netlibretexts.orgnih.govrsc.orgmasterorganicchemistry.comnih.govstpeters.co.innih.gov

In reactions such as additions to the double bond of the five-membered ring, the approach of the reagent can be directed by the substituents on the aromatic ring. The bromine atom at the 7-position is relatively large and can exert a steric influence, potentially directing incoming reagents to the opposite face of the molecule.

The electronic effects of the substituents also play a crucial role. Both fluorine and bromine are electron-withdrawing via the inductive effect, but can be electron-donating through resonance. These effects can alter the electron density of the π-system and influence the regioselectivity and stereoselectivity of electrophilic or nucleophilic additions.

In stereoselective synthesis, if this compound is used as a prochiral substrate, the introduction of a new stereocenter can be controlled by chiral reagents or catalysts. For example, in an asymmetric dihydroxylation or epoxidation of the double bond, the facial selectivity would be determined by the interaction of the substrate with the chiral ligand of the catalyst.

The table below outlines potential influences of the bromo and fluoro substituents on the stereochemical outcomes of different reaction types.

Reaction TypePotential Influence of SubstituentsExpected Outcome
Electrophilic Addition The electron-withdrawing nature of F and Br can deactivate the double bond. Steric hindrance from the 7-bromo group may favor anti-addition relative to this substituent.Regio- and stereoselective formation of addition products.
Catalytic Hydrogenation The catalyst may coordinate preferentially to the less sterically hindered face of the double bond.Diastereoselective formation of the corresponding indane if a stereocenter is already present.
Cycloaddition Reactions The electronic properties of the dienophile (the indene double bond) are modified by the substituents, affecting the rate and selectivity of reactions like the Diels-Alder reaction.Control over the endo/exo selectivity and facial selectivity of the cycloaddition.
Reactions involving chiral catalysts The substituents can influence the binding of the substrate to the chiral catalyst, enhancing enantioselectivity.Formation of a single enantiomer in excess.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Halogenated Indenes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. For a substituted indene (B144670) like 7-bromo-5-fluoro-1H-indene, several types of NMR experiments would be necessary.

¹H NMR for Proton Environment Analysis

¹H NMR spectroscopy would be used to identify the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration. This would help in mapping the positions of the hydrogen atoms on both the aromatic and the five-membered rings of the indene core. However, no specific ¹H NMR data for this compound could be located.

¹³C NMR for Carbon Skeleton Determination

To map the carbon framework of the molecule, ¹³C NMR spectroscopy is essential. This technique provides information on the number of non-equivalent carbon atoms and their chemical environment. The presence of electronegative fluorine and bromine atoms would induce predictable shifts in the signals of adjacent carbon atoms. Unfortunately, specific ¹³C NMR spectral data for this compound is not documented in the searched sources.

¹⁹F NMR for Fluorine Environment and Coupling Analysis

Given the presence of a fluorine atom, ¹⁹F NMR would be a crucial tool. This technique is highly sensitive and provides a wide range of chemical shifts, making it excellent for detecting changes in the local electronic environment of the fluorine atom. It would also reveal coupling constants with nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling), providing valuable structural information. Regrettably, published ¹⁹F NMR data for this specific compound is unavailable.

Two-Dimensional NMR Techniques (e.g., COSY, APT)

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would be employed to establish connectivity between coupled protons. An APT (Attached Proton Test) experiment would differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. These experiments are vital for the definitive assignment of all ¹H and ¹³C signals, but their application is contingent on having the foundational 1D spectra, which are not available.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending in the aromatic and aliphatic portions of the molecule, as well as vibrations corresponding to the C-F and C-Br bonds. No experimental IR spectra for this compound could be found in the public domain.

Due to the current lack of empirical data for this compound, a detailed analysis and the creation of corresponding data tables are not possible. Further experimental research and publication of these findings are required to enable a complete spectroscopic characterization of this compound.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-invasive, label-free technique that provides detailed information about the molecular vibrations within a sample. mdpi.com By measuring the inelastic scattering of monochromatic light, a chemical fingerprint of the molecule can be obtained, revealing the presence of specific functional groups and offering insights into the molecular structure. mdpi.comscialert.net For this compound, the Raman spectrum is expected to be rich with distinct peaks corresponding to the vibrations of its unique structural components.

The analysis of the Raman spectrum allows for the identification and assignment of various vibrational modes. researchgate.net Key vibrations for this compound would include the stretching and bending of the C-H, C-C, C-F, and C-Br bonds. The aromatic ring system gives rise to characteristic C-C stretching vibrations, typically observed in the 1350-1650 cm⁻¹ region. scialert.netresearchgate.net The aliphatic C-H stretching vibrations of the five-membered ring are expected in the 2845-2975 cm⁻¹ range, while aromatic C-H stretches appear slightly higher, around 3000-3100 cm⁻¹. researchgate.netdocbrown.info

Table 1: Predicted Raman Vibrational Modes for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
C-H Stretch (Aromatic) C-H 3000 - 3100
C-H Stretch (Aliphatic) CH₂ 2845 - 2975
C=C Stretch (Aromatic) C=C 1350 - 1650
C-F Stretch C-F 1000 - 1400

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of a molecule's exact elemental formula from its molecular weight. nih.govresearchgate.net For this compound, HRMS can distinguish its unique formula, C₉H₆BrF, from other potential formulas that might have the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic signature, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in a nearly 1:1 ratio, resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. miamioh.edu

Table 2: Elemental Composition and Exact Mass of this compound

Element Count Isotope Isotopic Mass (Da) Total Mass (Da)
Carbon 9 ¹²C 12.000000 108.000000
Hydrogen 6 ¹H 1.007825 6.046950
Bromine 1 ⁷⁹Br 78.918337 78.918337
Fluorine 1 ¹⁹F 18.998403 18.998403

| Total Exact Mass | | | | 211.963690 |

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a roadmap of the molecule's structure. libretexts.org The fragmentation of this compound is expected to be influenced by its aromatic system and the presence of two halogen substituents.

The most common initial fragmentation event for halogenated compounds is the loss of the halogen atom. miamioh.edulibretexts.org Therefore, prominent peaks corresponding to the loss of a bromine radical ([M-Br]⁺) and, to a lesser extent, a fluorine radical ([M-F]⁺) are anticipated. The stability of the bicyclic aromatic core means that the molecular ion peak itself should be relatively strong. libretexts.org Further fragmentation could involve the loss of small neutral molecules, such as acetylene (B1199291) (C₂H₂) or hydrogen fluoride (B91410) (HF), from the ring structure.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

Ion m/z (for ⁷⁹Br) Description of Neutral Loss
[C₉H₆BrF]⁺ 212 Molecular Ion ([M]⁺)
[C₉H₆F]⁺ 133 Loss of Bromine radical (·Br)
[C₉H₆Br]⁺ 193 Loss of Fluorine radical (·F)
[C₉H₅Br]⁺ 192 Loss of Fluorine and Hydrogen radicals (·F, ·H)

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed.

A crystallographic study of this compound would provide exact measurements of its geometric parameters. researchgate.net The bond lengths and angles are dictated by the hybridization of the atoms and the electronic effects of the substituents. The aromatic portion of the indene ring system would exhibit C-C bond lengths intermediate between single and double bonds, typical of benzene (B151609) derivatives. The C-Br and C-F bond lengths would reflect the covalent radii of the halogen atoms. Torsion angles would define the planarity of the ring system and the orientation of the substituents relative to the ring. nih.gov

Table 4: Typical Bond Lengths and Angles for Halogenated Aromatic Systems

Bond/Angle Parameter Expected Value
C-C (aromatic) Bond Length ~ 1.39 Å
C-C (aliphatic) Bond Length ~ 1.54 Å
C-H Bond Length ~ 0.95 - 1.09 Å
C-F Bond Length ~ 1.35 Å
C-Br Bond Length ~ 1.90 Å
C-C-C (aromatic) Bond Angle ~ 120°

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the solid state. This crystal packing is governed by a variety of non-covalent intermolecular interactions. mdpi.com For this compound, the planar aromatic rings are likely to facilitate π-stacking interactions, where the electron-rich π systems of adjacent molecules align. nih.govnih.gov

Table 5: Potential Intermolecular Interactions in Solid this compound

Interaction Type Description
π-π Stacking Attraction between the aromatic rings of adjacent molecules.
Halogen Bonding Directional interaction involving the bromine atom (e.g., C-Br···F or C-Br···π).
Hydrogen Bonding Weak interactions between a C-H bond and an electronegative atom (e.g., C-H···F).

Computational and Theoretical Investigations of 7 Bromo 5 Fluoro 1h Indene Molecular Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting and understanding the behavior of molecules at the atomic level. These calculations solve the Schrödinger equation for a given molecular system, providing information about its energy, geometry, and electronic properties.

Density Functional Theory (DFT) has become a popular method in computational chemistry for its balance of accuracy and computational cost. nih.gov DFT methods calculate the electronic energy of a molecule based on its electron density, which simplifies the complexity of the many-electron wavefunction. cnr.it

For 7-bromo-5-fluoro-1H-indene, DFT would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. stackexchange.com This iterative process adjusts the positions of the atoms until a minimum on the potential energy surface is located, corresponding to the equilibrium geometry of the molecule. stackexchange.com The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G*) are crucial for obtaining reliable results. cnr.itfluorine1.ru

Table 1: Representative Optimized Geometric Parameters for a Substituted Indene (B144670) System (Hypothetical Data)

ParameterValue
C-C (aromatic) bond length~1.39 - 1.41 Å
C-C (cyclopentene) bond length~1.50 Å (single), ~1.36 Å (double)
C-H bond length~1.08 Å
C-Br bond length~1.90 Å
C-F bond length~1.35 Å
C-C-C (aromatic) bond angle~120°

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from DFT geometry optimization. Actual values would require specific calculations for this compound.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. nih.gov These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate descriptions of the electronic structure of molecules. nih.govmdpi.com For halogenated compounds, ab initio methods can be particularly useful for accurately describing electron correlation effects, which are important for understanding intermolecular interactions. nih.gov

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate than ab initio or DFT methods, they are computationally much faster and can be applied to larger molecular systems.

For this compound, ab initio calculations would provide a detailed picture of its electronic wavefunction and energy levels. researchgate.net These calculations would be valuable for benchmarking the results from DFT methods and for investigating excited states and electronic transitions.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical reactivity and physical properties. Analysis of the electronic structure provides insights into how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. alrasheedcol.edu.iq The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. alrasheedcol.edu.iq A smaller gap suggests that the molecule is more reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO would also be distributed over the π-system. The presence of the electron-withdrawing fluorine and bromine atoms would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted indene. This would also influence the magnitude of the HOMO-LUMO gap, which in turn affects the molecule's electronic transitions and UV-visible absorption spectrum.

Table 2: Representative Frontier Molecular Orbital Energies for a Halogenated Aromatic Compound (Hypothetical Data)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: The data in this table is hypothetical and illustrates the type of information obtained from FMO analysis. Actual values would require specific calculations for this compound.

The distribution of charge within a molecule is crucial for understanding its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. rsc.org It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.net In an MEP map, regions of negative potential are typically colored red, indicating an excess of electrons, while regions of positive potential are colored blue, indicating a deficiency of electrons. researchgate.net

For this compound, the MEP map would be expected to show negative potential above and below the plane of the aromatic ring due to the π-electrons. The electronegative fluorine and bromine atoms would also create regions of negative potential around them. Conversely, the hydrogen atoms would be associated with regions of positive potential. The MEP map would be a valuable tool for predicting how the molecule would interact with electrophiles and nucleophiles.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the bonding and electronic structure of molecules in terms of localized bonds and lone pairs. uni-muenchen.denih.gov It provides a description of the hybridization of atomic orbitals and the delocalization of electron density through donor-acceptor interactions. uni-muenchen.de The NBO analysis can reveal important information about hyperconjugative interactions, which are crucial for understanding molecular stability and reactivity.

In the case of this compound, NBO analysis would provide a detailed picture of the bonding within the molecule. It would describe the hybridization of the carbon atoms in the indene ring and the nature of the C-Br and C-F bonds. Furthermore, it would quantify the delocalization of electron density from lone pairs on the halogen atoms into antibonding orbitals of the ring, which can influence the aromaticity and reactivity of the system.

Spectroscopic Parameter Prediction and Validation

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the structural and electronic properties of molecules such as this compound. These theoretical calculations are crucial for validating experimental findings and aiding in the interpretation of complex spectra.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic compounds. Theoretical calculations of NMR chemical shifts, typically employing Density Functional Theory (DFT), have become a standard procedure to complement experimental data. nih.govrsc.orgresearchgate.net For a molecule like this compound, predicting the ¹H and ¹³C chemical shifts can help in the definitive assignment of resonances, particularly for the aromatic protons and carbons where substituent effects are significant.

The prediction process usually involves geometry optimization of the molecule followed by the calculation of magnetic shielding tensors, often using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The choice of DFT functional and basis set is critical for achieving high accuracy. nih.govgithub.io

Below is a hypothetical data table representing calculated ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for substituted indenes.

Table 1: Theoretical ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 3.45 (CH₂) 35.2
C2 6.80 (CH) 128.5
C3 7.15 (CH) 132.8
C3a - 145.1
C4 7.30 (CH) 125.4
C5 - 160.3 (C-F)
C6 7.05 (CH) 115.8
C7 - 118.9 (C-Br)

Simulation of Vibrational Spectra (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. cardiff.ac.uk Computational simulations of these spectra are instrumental in assigning experimental bands to specific molecular motions. selcuk.edu.trustc.edu.cnyoutube.com These simulations are typically performed using DFT calculations to determine the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. youtube.com

For this compound, theoretical spectra would reveal characteristic vibrational modes, such as C-H stretching in the aromatic and aliphatic regions, C=C stretching of the indene ring, and vibrations associated with the C-F and C-Br bonds. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and deficiencies in the theoretical model, improving the agreement with experimental data. youtube.com

The following table presents a selection of predicted vibrational frequencies and their assignments for this compound.

Table 2: Simulated Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) (Scaled) IR Intensity (km/mol) Raman Activity (Å⁴/amu)
Aromatic C-H Stretch 3100-3000 Moderate Strong
Aliphatic CH₂ Stretch 2950-2850 Strong Moderate
C=C Ring Stretch 1620-1580 Strong Strong
C-F Stretch 1250-1180 Very Strong Weak

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry plays a pivotal role in understanding the mechanisms of chemical reactions by modeling reaction pathways and characterizing transition states. rsc.orgresearchgate.net This approach allows for the investigation of reaction feasibility, selectivity, and kinetics at a molecular level.

Energy Barriers and Reaction Rate Constants

A key aspect of reaction pathway modeling is the calculation of activation energy barriers, which are the energy differences between the reactants and the transition state. These energy barriers are crucial for determining the rate of a reaction. By locating the transition state structure and performing frequency calculations, the activation energy can be determined.

For reactions involving this compound, such as electrophilic substitution or metal-catalyzed cross-coupling, computational modeling can predict the most favorable reaction pathways by comparing the energy barriers of different potential routes. rsc.org The calculated activation energies can then be used in conjunction with transition state theory to estimate reaction rate constants.

The table below provides hypothetical energy barriers for a generic electrophilic substitution reaction on the this compound ring at different positions.

Table 3: Calculated Energy Barriers for Electrophilic Substitution on this compound

Position of Substitution Transition State Energy (kcal/mol) Activation Energy Barrier (kcal/mol)
C2 35.2 18.5
C3 38.9 22.2
C4 33.1 16.4

Mechanism Elucidation through Computational Simulations

Computational simulations provide detailed insights into reaction mechanisms that are often difficult to obtain experimentally. mdpi.com By mapping the potential energy surface, researchers can follow the geometric and electronic changes that occur as reactants are converted into products. umich.edu This includes the identification of intermediates and transition states, providing a complete picture of the reaction mechanism. For instance, in a multi-step synthesis involving a substituted indene, each step can be computationally modeled to understand the stereochemical outcome or the role of a catalyst.

Conformational Analysis and Stereoisomeric Stability Assessment

Many molecules can exist in different spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. For a molecule like this compound, the five-membered ring can adopt different puckered conformations.

Computational methods, particularly quantum mechanical calculations, are highly effective for performing conformational analysis. researchgate.net By systematically exploring the potential energy surface, all low-energy conformers can be identified. The relative stability of these conformers is determined by their calculated energies, and the equilibrium population of each conformer at a given temperature can be estimated using Boltzmann statistics. This information is valuable for understanding the molecule's reactivity and spectroscopic properties, as these can be influenced by the conformational preferences.

The table below shows a hypothetical conformational analysis for two puckered forms of the five-membered ring in this compound.

Table 4: Relative Energies of this compound Conformers

Conformer Relative Energy (kcal/mol) Boltzmann Population (%) at 298 K
Envelope 0.00 75.3

Tautomerism and Isomerization Pathways

Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, is a key aspect of the molecular character of this compound. study.com The indene scaffold allows for prototropic tautomerism, involving the migration of a proton. For this compound, the primary tautomeric relationship exists between the 1H-indene and the less common 3H-indene (isoindene) forms. Additionally, isomerization can lead to the formation of the corresponding 2H-indene isomer.

Computational models, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the energetic landscape of these tautomeric and isomeric forms. orientjchem.org By calculating the Gibbs free energies of the different structures, their relative stabilities can be determined. Transition state theory can be applied to identify the energy barriers separating these isomers, providing a kinetic perspective on their interconversion.

Table 1: Calculated Relative Energies of 7-Bromo-5-Fluoro-Indene Isomers

IsomerRelative Energy (kcal/mol)
This compound0.00 (Reference)
7-bromo-5-fluoro-3H-indene+8.5
7-bromo-5-fluoro-2H-indene+12.2

Note: The data presented in this table is hypothetical and serves as an illustrative example of typical computational results.

The isomerization from the 1H-indene to the 3H-indene is predicted to proceed through a researchgate.netosti.gov-hydride shift. The transition state for this process would involve the hydrogen atom bridging the C1 and C3 positions. The pathway to the 2H-indene is generally considered to be more energetically demanding, as it disrupts the cyclopentadiene (B3395910) conjugation. The activation energies for these transformations are critical in understanding the likelihood of observing these minor isomers under various conditions.

Aromaticity Analysis of the Indene System

The aromaticity of the this compound system is a complex interplay between the benzene (B151609) and cyclopentadiene rings. Several computational methods are employed to quantify the degree of electron delocalization, a hallmark of aromaticity. These include geometry-based methods like the Harmonic Oscillator Model of Aromaticity (HOMA) and magnetic criteria such as Nucleus-Independent Chemical Shift (NICS). researchgate.net

NICS calculations provide a measure of the magnetic shielding at the center of a ring system. github.io Negative NICS values are indicative of a diatropic ring current, which is a characteristic of aromaticity, while positive values suggest paratropic currents associated with anti-aromaticity. NICS(0) refers to the value at the ring center, and NICS(1) is calculated 1 Å above the plane, which is often considered a better indicator of π-electron delocalization.

Table 2: Calculated Aromaticity Indices for this compound

RingHOMANICS(0) (ppm)NICS(1) (ppm)
Benzene Ring0.92-9.8-11.5
Cyclopentadiene Ring0.45-3.2-4.1

Note: The data presented in this table is hypothetical and serves as an illustrative example of typical computational results.

The results from these computational analyses would likely indicate a high degree of aromaticity for the benzene ring, as expected. The cyclopentadiene ring, while not fully aromatic, would exhibit some degree of electron delocalization. The presence of the electron-withdrawing bromine and fluorine substituents can subtly influence the electron distribution and, consequently, the aromaticity of the system.

Advanced Synthetic Applications and Future Research Directions in Bromofluoroindene Chemistry

Development of Novel Synthetic Routes for Polysubstituted Haloindenes

The synthesis of polysubstituted indenes has traditionally been a challenging endeavor. However, recent innovations have provided new pathways to access these valuable structures. A key area of development is the creation of methods that allow for the controlled introduction of multiple substituents with high regioselectivity.

One notable strategy is the halo-Prins/aryl halo-Nazarov cyclization, which utilizes readily available starting materials to generate functionalized haloindenes under mild, catalytic conditions. nih.gov This method has been shown to be effective for aromatic systems, offering a robust route to complex indene (B144670) cores. nih.gov The process involves a cascade reaction that efficiently builds the bicyclic indene framework while incorporating halogen atoms. nih.gov

Another innovative approach involves the ferric chloride-catalyzed cyclization of arylallenes with N-benzylic and N-allylic sulfonamides. This reaction proceeds through a carbocation-initiated pathway and yields structurally diverse polysubstituted indenes with excellent regioselectivity. researchgate.net Adapting such methods to incorporate fluorine and bromine atoms into the starting materials could provide a direct and efficient route to compounds like 7-bromo-5-fluoro-1H-indene.

Further advancements include gold-catalyzed cascade reactions involving C-H functionalization and subsequent intramolecular cyclization. rsc.org These methods demonstrate high chemo- and site-selectivity, accommodating a good range of functional groups under mild conditions. rsc.org The development of such cascade reactions is crucial for atom economy and for reducing the number of synthetic steps required to build complex molecules.

Synthetic Strategy Key Features Starting Materials Catalyst/Reagent Potential for Haloindenes
Halo-Prins/Aryl Halo-Nazarov Cyclization nih.govMild, catalytic conditions; good for aromatic systems.Readily available aldehydes/ketones and alkynes.Lewis or Brønsted acids.Direct incorporation of halogens during cyclization.
Ferric Chloride-Catalyzed Cyclization researchgate.netHigh regioselectivity; structurally diverse products.Arylallenes, N-alkyl sulfonamides.Ferric chloride (FeCl₃).Use of halogenated arylallenes as precursors.
Gold-Catalyzed C-H Functionalization/Cyclization rsc.orgHigh chemo- and site-selectivity; mild conditions.o-Alkynylaryl α-diazoesters, electron-rich aromatics.Gold(I) catalysts.Functionalization of pre-halogenated aromatic substrates.
Tandem Thio-Michael Addition/Oxidative Annulation organic-chemistry.orgForms highly functionalized thiophenes; could be adapted.Thioamides, allenes.TBAI/TBHP system.Potential for heteroatom-rich indene analogue synthesis.

Exploration of Catalytic Systems for Challenging Bond Formations

The bromine and fluorine atoms on the this compound scaffold are not merely passive substituents; they are key to its synthetic utility. The carbon-bromine bond, in particular, is a prime site for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are cornerstones of modern organic synthesis. smolecule.comyoutube.comscielo.br For a substrate like this compound, these reactions would allow for the introduction of a wide variety of aryl, alkyl, and alkynyl groups at the 7-position. The development of specialized palladium catalysts and ligands continues to expand the scope of these reactions, enabling transformations under milder conditions and with greater functional group tolerance. nih.govmdpi.com For instance, Suzuki-Miyaura coupling can be used to link this compound with various arylboronic acids, generating a library of biaryl-substituted indenes. nih.gov

Beyond traditional cross-coupling, C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise unreactive C-H bonds. tcichemicals.com For the bromofluoroindene system, this could enable the introduction of substituents at other positions on the aromatic ring or the five-membered ring. Transition metals like rhodium, ruthenium, and palladium are commonly used to catalyze these transformations, often with the assistance of a directing group to ensure regioselectivity. oup.compkusz.edu.cn Research into removable or transient directing groups is a particularly active area, as it allows for C-H functionalization without leaving a permanent chemical tether in the final product. pkusz.edu.cn

Catalytic System Reaction Type Target Bond Key Advantages Example Application for Bromofluoroindene
Palladium(0)/Ligand Complexes scielo.brnih.govSuzuki-Miyaura CouplingC(sp²)-BrHigh functional group tolerance; forms C-C bonds.Coupling with arylboronic acids at the 7-position.
Palladium(II) Acetate pkusz.edu.cnHeck CouplingC(sp²)-BrForms C-C bonds with alkenes.Introduction of a vinyl group at the 7-position.
Rhodium(III) Catalysts oup.comC-H Activation/AnnulationAromatic C-HHigh atom economy; builds new rings.Annulation of a new ring onto the indene core.
Ruthenium(II) Catalysts tcichemicals.comC-H ArylationAromatic C-HDirect functionalization without pre-activation.Introduction of an aryl group at an available C-H position.
Nickel(II) Catalysts rsc.orgDirected C-H HalogenationAromatic C-HSelective introduction of additional halogens.Further halogenation of the indene aromatic ring.

Rational Design of Bromofluoroindene Derivatives with Tailored Reactivity

The ability to synthesize a variety of bromofluoroindene derivatives is only part of the equation. A key future direction is the rational design of these molecules to have specific, tailored properties. By strategically modifying the substituents on the indene core, chemists can fine-tune the electronic properties, steric profile, and ultimately, the reactivity and biological activity of the molecule. mdpi.com

For example, in medicinal chemistry, the indene scaffold is present in drugs like the non-steroidal anti-inflammatory drug Sulindac. mdpi.com By designing derivatives of this compound, researchers can explore new chemical space for potential therapeutic agents. The introduction of different functional groups via the catalytic methods described above could lead to novel compounds designed to interact with specific biological targets, such as retinoic acid receptors or tubulin. mdpi.comnih.gov The fluorine atom at the 5-position is particularly noteworthy, as fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity.

In materials science, the electronic properties of the indene ring can be modulated by the addition of electron-donating or electron-withdrawing groups. This could lead to the development of new organic semiconductors, dyes, or ligands for catalysis. The rational design process involves a feedback loop of designing a target molecule, synthesizing it, and then testing its properties, with the results informing the next round of design.

Derivative Class Design Strategy Potential Application Key Functionalization
Biaryl IndenesIntroduce diverse aromatic systems at the 7-position.Medicinal chemistry (e.g., enzyme inhibitors), organic electronics.Suzuki-Miyaura coupling.
Indene-Fused HeterocyclesBuild new heterocyclic rings onto the indene backbone.Novel drug scaffolds, functional dyes.C-H activation/annulation reactions.
Alkylated IndenesIntroduce primary or secondary alkyl groups.Probes for structure-activity relationship studies.Reductive cross-coupling. nih.gov
Amino-Functionalized IndenesIncorporate nitrogen-containing groups.Ligand design for catalysis, precursors for bioactive molecules.Buchwald-Hartwig amination.

Interdisciplinary Research Integrating Computational Predictions with Experimental Synthesis

The trial-and-error approach to developing new reactions and designing molecules is time-consuming and resource-intensive. A major shift in modern chemical research is the integration of computational chemistry with experimental synthesis. nih.gov This interdisciplinary approach allows for the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the in-silico design of molecules with desired properties before they are ever made in the lab. researchgate.netarxiv.org

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways and transition states. nih.gov For a molecule like this compound, these calculations could predict the relative reactivity of different C-H bonds towards a given catalytic system, guiding the choice of reaction conditions to achieve a desired regioselectivity. nist.gov Similarly, computational tools can model the noncovalent interactions, such as halogen bonds, that might influence the binding of a designed derivative to a biological target. nih.gov

Furthermore, the rise of machine learning in chemistry is poised to revolutionize how research is conducted. researchgate.net By training algorithms on large datasets of known reactions, machine learning models can predict the products of unknown reactions or suggest optimal conditions, accelerating the discovery of new synthetic methodologies. arxiv.org The synergy between computational prediction and experimental validation creates a powerful workflow for tackling complex synthetic challenges in bromofluoroindene chemistry, from developing novel synthetic routes to designing the next generation of functional molecules.

Q & A

Q. What are the established synthetic routes for 7-bromo-5-fluoro-1H-indene, and how can reaction conditions be optimized for academic laboratory settings?

  • Methodological Answer : The synthesis typically involves halogenation of indene precursors or cross-coupling reactions (e.g., Suzuki-Miyaura) using bromo- and fluoro-substituted aryl halides. Key variables include catalyst selection (e.g., Pd-based catalysts for cross-coupling), solvent systems (polar aprotic solvents like DMF), and temperature control (60–100°C). Optimization requires systematic variation of these parameters and monitoring via TLC or GC-MS. Purification often employs column chromatography with silica gel and hexane/ethyl acetate gradients .

Q. How should researchers characterize the purity and structural integrity of this compound following synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and integration ratios.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks ([M+H]+^+ or [M-H]^-).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
  • X-ray Crystallography : For unambiguous structural confirmation if crystalline derivatives are obtainable .

Q. What safety protocols are critical when handling this compound in laboratory environments?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation exposure.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as halogenated waste.
  • Storage : Keep in airtight containers under inert gas (N2_2) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) enhance the understanding of this compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : DFT calculations (e.g., using Gaussian or ORCA software) can model transition states and electron density maps to predict regioselectivity in reactions. Key steps include:
  • Geometry Optimization : B3LYP/6-31G(d) basis set for ground-state structures.
  • Reactivity Analysis : Frontier molecular orbital (FMO) theory to identify nucleophilic/electrophilic sites.
  • Validation : Correlate computational results with experimental kinetic data (e.g., Hammett plots) .

Q. What strategies are effective in resolving contradictions between experimental and computational data for this compound’s electronic properties?

  • Methodological Answer :
  • Multi-Method Validation : Compare DFT-predicted ionization potentials with experimental cyclic voltammetry.
  • Error Analysis : Quantify solvent effects (e.g., PCM models) and basis set limitations in computational workflows.
  • Collaborative Peer Review : Engage with crystallographers and spectroscopists to reconcile discrepancies .

Q. How can structure-activity relationship (SAR) studies be designed using this compound derivatives in medicinal chemistry?

  • Methodological Answer :
  • Derivatization : Synthesize analogs with varied substituents (e.g., methyl, nitro groups) at positions 2 and 6.
  • Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
  • Data Integration : Apply QSAR models (e.g., CoMFA) to correlate electronic descriptors (Hammett σ) with bioactivity .

Q. What green chemistry approaches can improve the sustainability of synthesizing this compound?

  • Methodological Answer :
  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent.
  • Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles for reuse.
  • Waste Reduction : Employ flow chemistry to minimize solvent volumes and reaction times .

Q. How should researchers document findings involving this compound to meet publication standards?

  • Methodological Answer :
  • Data Reproducibility : Include detailed experimental procedures (e.g., mmol ratios, spectral acquisition parameters).
  • Ethical Reporting : Disclose any anomalous data or failed experiments in supplementary materials.
  • FAIR Principles : Deposit spectral data in repositories like PubChem or CCDC for public access .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.